11-Methyldocosane
Description
11-Methyldocosane is a branched alkane with a 22-carbon backbone (C22H46), where a methyl group is substituted at the 11th carbon. Branched alkanes like 11-methyldocosane are critical in materials science, lubrication, and biological systems due to their lower melting points and enhanced solubility compared to linear alkanes .
Properties
CAS No. |
65820-46-4 |
|---|---|
Molecular Formula |
C23H48 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
11-methyldocosane |
InChI |
InChI=1S/C23H48/c1-4-6-8-10-12-14-16-18-20-22-23(3)21-19-17-15-13-11-9-7-5-2/h23H,4-22H2,1-3H3 |
InChI Key |
UIVJOAIQJQOXTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of 11-Methyldocosane may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often requires high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 11-Methyldocosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur in the presence of UV light or radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 11-methyldocosanol, 11-methyldocosanone, or 11-methyldocosanoic acid.
Halogenation: 11-chlorodocosane or 11-bromodocosane.
Scientific Research Applications
11-Methyldocosane has several applications across various fields:
Mechanism of Action
The mechanism of action of 11-Methyldocosane is largely related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This property is particularly useful in applications such as drug delivery, where it can enhance the solubility and stability of hydrophobic drugs .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular Parameters of 11-Methyldocosane and Analogs
*Calculated based on homologous series.
Key Observations:
- Chain Length and Branching: 11-Methyldocosane’s 22-carbon chain positions it between shorter analogs (e.g., 11-methyldodecan-1-ol) and longer derivatives like 11-methylheptacosane. Branching reduces crystallinity, enhancing fluidity at lower temperatures compared to linear alkanes .
- Functional Groups: Unlike esters (e.g., methyl tricosanoate) or alcohols (e.g., 11-methyldodecan-1-ol), 11-methyldocosane lacks polar groups, making it more hydrophobic and less reactive .
Physicochemical Properties
Table 2: Comparative Physical Properties
*Estimated based on homologous series.
Key Findings:
- Thermal Stability: Longer-chain analogs like 11-methylheptacosane exhibit higher melting and boiling points due to increased van der Waals interactions. 11-Methyldocosane’s intermediate chain length balances fluidity and thermal stability .
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